ICG-001

Übersicht

Beschreibung

ICG-001 is a small molecule that specifically binds to cyclic AMP response element-binding protein (CREB)-binding protein (CBP) and inhibits the Wnt/β-catenin signaling pathway . This compound has gained significant attention due to its potential therapeutic applications in various types of cancer and other diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ICG-001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

ICG-001 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Inhibition of Wnt/β-catenin Signaling : By blocking CBP, ICG-001 prevents β-catenin from activating target genes that promote tumor growth.

- Induction of Apoptosis : this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced viability and migration .

Uveal Melanoma

This compound has demonstrated significant anticancer activity against uveal melanoma (UM). In vitro studies revealed that it effectively suppressed genes associated with UM aggressiveness and reduced cell migration. Furthermore, in vivo experiments showed that this compound inhibited tumor growth in UM xenograft models .

Colorectal and Pancreatic Cancer

Research indicates that this compound exhibits antiproliferative effects against colorectal cancer and pancreatic cancer. It disrupts critical signaling pathways involved in tumor progression, leading to enhanced therapeutic outcomes when used in combination with other agents .

Combination Therapies

This compound has been studied for its synergistic effects when combined with other drugs. For instance, it has been shown to work effectively with trametinib (a MEK inhibitor) in Wnt-pathway-mutant cell lines, enhancing overall therapeutic efficacy .

Study 1: Uveal Melanoma

A study conducted on uveal melanoma cells treated with this compound revealed:

- Cell Cycle Arrest : Significant inhibition of cell cycle progression.

- Gene Expression Changes : Suppression of genes linked to high metastatic potential.

- In Vivo Efficacy : Reduced tumor size in xenograft models.

Study 2: Combination with Trametinib

In a study examining the combination of this compound and trametinib:

- Synergistic Effects : Enhanced antiproliferative activity was observed.

- Mechanistic Insights : The combination led to further inhibition of the Wnt signaling pathway.

Table 1: Summary of Anticancer Activities of this compound

Table 2: Synergistic Drug Combinations Involving this compound

Wirkmechanismus

ICG-001 exerts its effects by specifically binding to CREB-binding protein (CBP) and disrupting its interaction with β-catenin . This inhibition prevents the transcription of Wnt/β-catenin target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway and its downstream effectors .

Vergleich Mit ähnlichen Verbindungen

ICG-001 is compared with other β-catenin inhibitors such as KYA1797K . While both compounds inhibit the Wnt/β-catenin pathway, KYA1797K destabilizes β-catenin through the activation of the Axin-GSK3β complex, whereas this compound blocks the interaction between β-catenin and CBP . This difference in mechanism highlights the uniqueness of this compound in selectively targeting the β-catenin/CBP interaction .

List of Similar Compounds

Biologische Aktivität

ICG-001 is a small molecule that functions primarily as a selective inhibitor of the CREB-binding protein (CBP), impacting various biological pathways, notably Wnt/β-catenin signaling. Its biological activity has been extensively studied in the context of cancer, particularly for its antiproliferative effects across multiple cancer types, including uveal melanoma, pancreatic cancer, and colorectal cancer.

Inhibition of Wnt/β-Catenin Signaling

This compound disrupts the interaction between β-catenin and CBP, leading to the inhibition of Wnt/β-catenin-mediated transcription. This mechanism is crucial for its anticancer properties, as Wnt signaling is often aberrantly activated in various tumors.

- Cell Cycle Arrest : this compound induces G1 cell cycle arrest in cancer cells by altering the expression of genes involved in cell cycle progression. For instance, it has been shown to suppress genes such as SKP2 and CDKN1A, which are pivotal in regulating cell proliferation .

- Apoptosis Induction : The compound also promotes apoptosis in cancer cells, contributing to its overall anticancer efficacy. In studies involving uveal melanoma (UM) cells, this compound was found to significantly induce cell death and inhibit migration .

- Gene Expression Profiling : Global gene expression analysis revealed that this compound downregulates genes associated with aggressive tumor behavior and upregulates those linked to better clinical outcomes .

Uveal Melanoma

In uveal melanoma models, this compound demonstrated potent antiproliferative activity, leading to significant suppression of genes associated with cell cycle and DNA replication. It also inhibited migration capabilities of UM cells in vitro .

Pancreatic Cancer

This compound has been shown to significantly inhibit both anchorage-dependent and -independent growth of pancreatic ductal adenocarcinoma (PDAC) lines. Its mechanism primarily involves inducing G1 cell cycle arrest rather than promoting apoptosis directly . In vivo studies indicated that treatment with this compound improved survival rates in mouse models of PDAC compared to control groups .

Colorectal Cancer

Research indicates that this compound also affects colorectal cancer cell lines by inhibiting mitochondrial fission and activating endoplasmic reticulum stress responses, which contribute to its anti-proliferative effects .

Table 1: Summary of Biological Activities of this compound Across Different Cancer Types

Eigenschaften

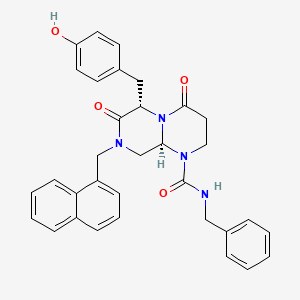

IUPAC Name |

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWTUOLCGKIECB-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.